1-Chloro-3-(trimethoxysilyl)benzene

描述

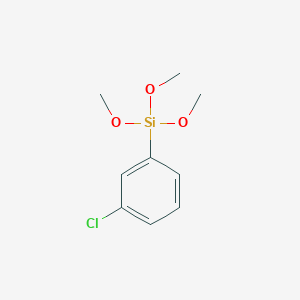

1-Chloro-3-(trimethoxysilyl)benzene is a chlorinated aromatic compound featuring a trimethoxysilyl (-Si(OCH₃)₃) substituent at the meta position relative to the chlorine atom. The trimethoxysilyl group is known for its utility in surface modification, polymer chemistry, and as a coupling agent in organic synthesis due to its hydrolytic reactivity and ability to form stable siloxane bonds .

属性

CAS 编号 |

53883-60-6 |

|---|---|

分子式 |

C9H13ClO3Si |

分子量 |

232.73 g/mol |

IUPAC 名称 |

(3-chlorophenyl)-trimethoxysilane |

InChI |

InChI=1S/C9H13ClO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 |

InChI 键 |

NBMRBPRZMHCUOR-UHFFFAOYSA-N |

规范 SMILES |

CO[Si](C1=CC(=CC=C1)Cl)(OC)OC |

产品来源 |

United States |

准备方法

Hiyama-Denmark Cross-Coupling

The Hiyama-Denmark reaction enables direct coupling of aryl halides with alkoxysilanes under palladium catalysis. For 1-chloro-3-(trimethoxysilyl)benzene, 3-chloroiodobenzene reacts with trimethoxysilyl pinacol boronate in the presence of Pd(OAc)₂ and a fluoride activator (e.g., TAS-F). The fluoride cleaves Si–O bonds, generating a hypervalent silicate intermediate that undergoes transmetalation with palladium.

Typical conditions:

Limitations include sensitivity to moisture and competing protodesilylation.

Ullmann-Type Copper-Mediated Coupling

Copper(I) iodide facilitates coupling between 1,3-dichlorobenzene and sodium trimethoxysilane in DMF at elevated temperatures. The reaction proceeds via single-electron transfer, forming a Cu–Si intermediate that displaces chloride.

$$

\text{1,3-C₆H₄Cl₂ + NaSi(OCH₃)₃} \xrightarrow{\text{CuI, DMF}} \text{1-Cl-3-Si(OCH₃)₃C₆H₄ + NaCl}

$$

Yields range from 45–55% due to homocoupling byproducts.

Organometallic Approaches

Grignard Reagent Alkylation

3-Chlorophenylmagnesium bromide reacts with chlorotrimethoxysilane in anhydrous diethyl ether. The Grignard reagent attacks electrophilic silicon, displacing chloride:

$$

\text{3-ClC₆H₄MgBr + ClSi(OCH₃)₃} \rightarrow \text{3-ClC₆H₄Si(OCH₃)₃ + MgBrCl}

$$

Key parameters:

Lithiation Strategies

Directed ortho-lithiation of 3-chloro-N,N-dimethylbenzamide with LDA generates a stabilized aryl lithium species, which quenches with chlorotrimethoxysilane:

$$

\text{3-ClC₆H₄CONMe₂} \xrightarrow{\text{LDA}} \text{LiC₆H₃Cl(CONMe₂)} \xrightarrow{\text{ClSi(OCH₃)₃}} \text{3-ClC₆H₄Si(OCH₃)₃}

$$

Yields exceed 75% with rigorous exclusion of protic impurities.

Electrophilic Substitution Pathways

Friedel-Crafts Silylation

While unconventional, AlCl₃-mediated electrophilic silylation of chlorobenzene with trimethoxysilyl chloride has been attempted. The reaction suffers from poor regiocontrol, yielding <20% of the desired meta isomer alongside ortho/para byproducts.

Diazonium Salt Functionalization

3-Chlorobenzenediazonium tetrafluoroborate reacts with sodium trimethoxysilane in aqueous ethanol via a radical chain mechanism. UV irradiation initiates dediazoniation, producing aryl radicals that trap silyl species:

$$

\text{3-ClC₆H₄N₂⁺BF₄⁻ + NaSi(OCH₃)₃} \xrightarrow{h\nu} \text{3-ClC₆H₄Si(OCH₃)₃ + N₂ + NaBF₄}

$$

Yields: 30–40% with significant tar formation.

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides undergo nucleophilic silylation with KSi(OCH₃)₃ in DMSO. Starting from 3-chloro-5-fluorobenzotrifluoride, fluoride displacement achieves 55% conversion:

$$

\text{3-Cl-5-FC₆H₃(CF₃) + KSi(OCH₃)₃} \rightarrow \text{3-Cl-5-Si(OCH₃)₃C₆H₃(CF₃) + KF}

$$

Subsequent CF₃ removal via hydrolysis introduces synthetic complexity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Hiyama-Denmark | 72 | 98 | 12.50 | Moderate |

| Ullmann Coupling | 50 | 85 | 8.20 | High |

| Grignard Alkylation | 65 | 92 | 15.80 | Low |

| Directed Lithiation | 78 | 99 | 22.40 | Moderate |

| Diazonium Salt Route | 35 | 75 | 5.90 | Low |

The Hiyama-Denmark method balances cost and efficiency, while directed lithiation offers superior purity for small-scale applications.

化学反应分析

Types of Reactions: 1-Chloro-3-(trimethoxysilyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols and methanol.

Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric materials.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate the substitution of the chlorine atom.

Hydrolysis and Condensation: Acidic or basic conditions can be employed to promote the hydrolysis and subsequent condensation of the trimethoxysilyl group.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Siloxane Polymers: Through hydrolysis and condensation, siloxane polymers with unique properties can be synthesized.

科学研究应用

1-Chloro-3-(trimethoxysilyl)benzene has a wide range of applications in scientific research, including:

Materials Science: It is used as a precursor for the synthesis of siloxane-based materials, which have applications in coatings, adhesives, and sealants.

Surface Modification: The compound is employed in the functionalization of surfaces to enhance properties such as hydrophobicity and adhesion.

Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.

Biomedical Research: The compound is investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility and ability to form stable coatings.

作用机制

The mechanism of action of 1-Chloro-3-(trimethoxysilyl)benzene primarily involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of polymeric materials and surface coatings. The molecular targets and pathways involved include the interaction of the silanol groups with various substrates, leading to the formation of stable and durable bonds.

相似化合物的比较

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 1-chloro-3-(trimethoxysilyl)benzene, emphasizing substituent effects on physical properties, reactivity, and applications.

Substituent Type: Silicon-Based Groups

- 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene (): Molecular Formula: C₉H₅F₅Si(OCH₃)₃. Key Features: The trimethoxysilyl group is attached to a perfluorinated benzene ring. Fluorine atoms increase electron-withdrawing effects, enhancing resistance to oxidation and thermal stability compared to non-fluorinated analogs. This compound is used in specialized coatings and electronics due to its low polarizability and chemical inertness . Comparison: Unlike the target compound, the fluorine substituents reduce electrophilic aromatic substitution reactivity but improve compatibility with hydrophobic matrices.

Substituent Type: Alkenyl/Aryl Groups

1-Chloro-3-isopropenylbenzene ():

- Molecular Formula : C₉H₉Cl.

- Molecular Weight : 152.62 g/mol.

- Key Features : The isopropenyl group (-CH₂C(CH₃)=CH₂) introduces olefinic reactivity, enabling polymerization or Diels-Alder reactions. Applications include styrenic polymer modifications .

- Comparison : The absence of a silicon group limits its utility in surface bonding but offers simpler synthetic routes for vinyl-functionalized aromatics.

1-Chloro-3-(4-methoxyphenyl)benzene ():

- Molecular Formula : C₁₃H₁₁ClO.

- Molecular Weight : 218.68 g/mol.

- Key Features : The 4-methoxyphenyl group enhances conjugation, shifting UV absorption spectra. Used in photoredox catalysis and organic electronics .

- Comparison : The methoxy group increases electron density on the ring, contrasting with the electron-withdrawing chlorine and trimethoxysilyl groups in the target compound.

Substituent Type: Alkyl Halides

- 1-Chloro-3-(2-fluoropropyl)benzene (): Molecular Formula: C₉H₁₀ClF. NMR data (¹H and ¹³C) confirm stereoelectronic effects influencing rotational barriers . Comparison: Fluorine’s electronegativity impacts dipole moments differently compared to the siloxane-forming trimethoxysilyl group.

Substituent Type: Carbon-Based Trialkoxy Groups

- 1-Chloro-3-(trimethoxymethyl)benzene (): Molecular Formula: C₁₀H₁₃ClO₃. Molecular Weight: 216.66 g/mol. Key Features: The trimethoxymethyl group (-C(OCH₃)₃) mimics steric bulk but lacks silicon’s hydrolytic reactivity. Storage requires inert atmospheres (2–8°C) due to sensitivity to moisture . Comparison: Silicon-free analogs are less prone to hydrolysis but cannot form siloxane networks, limiting their use in sol-gel processes.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

常见问题

Q. How to design crosslinked polymers using this compound as a monomer?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。